For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]oxazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-5-chlorobenzo[d]oxazole, a key intermediate in organic synthesis and pharmaceutical development.
Core Chemical Properties
2-Bromo-5-chlorobenzo[d]oxazole is a halogenated heterocyclic compound. Its core structure and properties make it a versatile building block in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 1251033-26-7 | [1][2] |
| Molecular Formula | C₇H₃BrClNO | [1] |
| Molecular Weight | 232.46 g/mol | [1] |
| Predicted Boiling Point | 302.6 ± 34.0 °C | [1] |
| Predicted Density | 1.820 ± 0.06 g/cm³ | [1] |
| Predicted pKa | -1.40 ± 0.10 | [1] |
| Appearance | Data not available; related compounds are solids. | |
| Melting Point | Data not available | [1] |
| Solubility | Data not available | [1] |
Reactivity and Applications
The chemical reactivity of 2-Bromo-5-chlorobenzo[d]oxazole is largely dictated by the bromine atom at the C-2 position of the oxazole ring.
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Cross-Coupling Reactions: The electron-withdrawing nature of the bromine atom significantly enhances the reactivity of the C-2 position, making it an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[3][4] This allows for the facile introduction of various aryl, alkyl, and other functional groups, enabling the creation of diverse molecular libraries.[3]
-
Halogen Bonding: The bromine atom can act as a halogen bond donor. This non-covalent, directional interaction can influence the crystal packing and solid-state structure of its derivatives.[3]
-
Pharmaceutical Intermediate: This compound is a key intermediate in the synthesis of various biologically active molecules. Notably, it is a downstream product used in the synthesis of Suvorexant, an orexin receptor antagonist for treating insomnia.[1] Brominated benzoxazole derivatives are valuable in the development of drugs targeting neurological disorders.[5]
Caption: Reactivity and applications of 2-Bromo-5-chlorobenzo[d]oxazole.
Experimental Protocols
General Synthesis of Benzoxazoles via Condensation
A common method for forming the benzoxazole core involves the condensation of a 2-aminophenol derivative with a suitable electrophile.
Methodology:
-
Reactant Preparation: A substituted 2-aminophenol is dissolved in an appropriate solvent.
-
Condensation: A bromine-containing reagent, such as a bromine-containing benzaldehyde or acyl chloride, is added to the solution.[3][6]
-
Cyclization: The condensation product undergoes cyclization, often promoted by heat or a catalyst, to form the benzoxazole ring.
-
Purification: The final product is isolated and purified, typically using column chromatography or recrystallization.
Caption: General workflow for benzoxazole synthesis.
Safety and Handling
No specific safety data sheet (SDS) for 2-Bromo-5-chlorobenzo[d]oxazole was found. However, data from structurally related compounds, such as 2-Bromo-5-chlorobenzaldehyde, provides insight into potential hazards.
Potential Hazards (Inferred from Analogs):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Use only in a well-ventilated area or with respiratory protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Storage: Store in a dry, cool, and well-ventilated place with the container tightly sealed.[10]
Spectral Data
While specific spectra for 2-Bromo-5-chlorobenzo[d]oxazole are not available in the provided results, related structures have been characterized. For instance, ¹H NMR, ¹³C NMR, and IR spectra are available for compounds like 2-chlorobenzoxazole and various brominated benzaldehydes, which can serve as references for spectral interpretation.[11][12] Mass spectrometry data is also available for the related 2-Bromo-5-chlorobenzoic acid.[13] Researchers synthesizing this compound would typically use these techniques for structural confirmation.
References
- 1. Cas 1251033-26-7,2-Bromo-5-chlorobenzo[d]oxazole | lookchem [lookchem.com]
- 2. 2-Bromo-5-chlorobenzo[d]oxazole | 1251033-26-7 [chemicalbook.com]
- 3. 2-Bromo-1,3-benzoxazole | 68005-30-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Bromo-5-chlorobenzo[d]isoxazole [myskinrecipes.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. fishersci.pt [fishersci.pt]
- 8. 2-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 15391279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Chlorobenzoxazole(615-18-9) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Bromo-5-chlorobenzoic acid [webbook.nist.gov]
